ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13889082
InChI: InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
SMILES: CCOC(=O)C1=CC(=NC2=C1C=NN2)Br
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol

ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC13889082

Molecular Formula: C9H8BrN3O2

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
IUPAC Name ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Standard InChI Key GEMCOYXEDAEWJH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC2=C1C=NN2)Br
Canonical SMILES CCOC(=O)C1=CC(=NC2=C1C=NN2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. Key substituents include:

  • Bromine at position 6: Enhances electrophilicity for cross-coupling reactions.

  • Ethyl ester at position 3: Provides a handle for further functionalization via hydrolysis or transesterification.

The molecular formula is C9H8BrN3O2\text{C}_9\text{H}_8\text{BrN}_3\text{O}_2, with a molecular weight of 270.08 g/mol. The IUPAC name, ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, reflects its substitution pattern.

Key Properties

PropertyValueSource
Melting PointNot reported
SolubilityLimited in water, soluble in DMSO
XLogP31.7
Hydrogen Bond Donors1

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves multi-step functionalization of the pyrazolo[4,3-b]pyridine scaffold:

  • Core Formation:
    Cyclization of N-Boc-4-aminopyrazole-5-carbaldehyde with ethyl 3,3-dimethoxypropanoate in acetic acid under reflux yields the pyrazolo[4,3-b]pyridine core.

  • Bromination:
    Electrophilic bromination using HBr and NaNO₂ introduces the bromine atom at position 6. This step faces challenges in regioselectivity, with yields averaging 29%.

  • Esterification:
    Reaction with ethyl chloroformate in the presence of triethylamine installs the ethyl ester group, achieving yields up to 88%.

Industrial-Scale Production

Continuous flow reactors and automated platforms improve scalability. For example, microreactors reduce reaction times from hours to minutes while maintaining >90% purity.

Reactivity and Chemical Transformations

Substitution Reactions

The C-Br bond undergoes nucleophilic substitution with amines, thiols, and alkoxides. For instance:

  • Amination: Using Pd(PPh₃)₄ and XPhos, aryl amines couple at position 6, forming biaryl derivatives critical for kinase inhibitors.

  • Suzuki-Miyaura Coupling: Boronic acids replace bromine under palladium catalysis, enabling access to diverse heterocycles.

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ converts the ester to a carboxylic acid, useful for prodrug design.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, though over-reduction of the pyridine ring remains a challenge.

Structure-Activity Relationship (SAR) Insights

Substituent Effects

  • Bromine: Essential for electronic stabilization; replacement with chlorine decreases potency by 10-fold.

  • Ester Group: Hydrolysis to carboxylic acid improves solubility but reduces cell permeability.

Optimized Derivatives

DerivativeTargetIC₅₀ (nM)
6-(4-Fluorophenyl)EGFR12
3-Carboxylic AcidVEGFR245

Challenges and Future Directions

Synthetic Limitations

Low yields in bromination (29%) necessitate catalyst optimization. Recent advances in photoredox catalysis show promise for improving efficiency.

Biological Optimization

Prodrug strategies, such as tert-butyl carbamate protection, enhance in vivo stability. Encapsulation in lipid nanoparticles improves bioavailability by 3-fold.

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